(S)-methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate

Deubiquitinase inhibition USP30 Stereospecificity

(S)-Methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate (CAS 115765-99-6) is a chiral, non-proteinogenic amino acid derivative classified as an N-acyl urea of L-phenylalanine methyl ester. Its structure comprises an (S)-configured phenylalanine scaffold in which the α-amino group is derivatized as a pyrrolidine-1-carbonyl urea, while the carboxyl terminus is preserved as a methyl ester.

Molecular Formula C15H20N2O3
Molecular Weight 276.336
CAS No. 115765-99-6
Cat. No. B2745460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate
CAS115765-99-6
Molecular FormulaC15H20N2O3
Molecular Weight276.336
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCCC2
InChIInChI=1S/C15H20N2O3/c1-20-14(18)13(11-12-7-3-2-4-8-12)16-15(19)17-9-5-6-10-17/h2-4,7-8,13H,5-6,9-11H2,1H3,(H,16,19)/t13-/m0/s1
InChIKeyOBSFQYXHSAQXDY-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-Methyl 3-Phenyl-2-(Pyrrolidine-1-Carboxamido)Propanoate CAS 115765-99-6: Procurement-Relevant Identity and Structural Class


(S)-Methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate (CAS 115765-99-6) is a chiral, non-proteinogenic amino acid derivative classified as an N-acyl urea of L-phenylalanine methyl ester. Its structure comprises an (S)-configured phenylalanine scaffold in which the α-amino group is derivatized as a pyrrolidine-1-carbonyl urea, while the carboxyl terminus is preserved as a methyl ester [1]. The compound belongs to the broader pyrrolidine carboxamido chemical class, which has been the subject of patent filings describing anti-inflammatory activity through suppression of cytokines such as IL-6 [2]. It is distributed primarily as a screening compound within the InterBioScreen small-molecule library (ID STOCK1N-78722; BB_NC-2920) and by Ambinter (AMB28520989), where it serves as a chiral building block and a tool for medicinal-chemistry campaigns targeting proteolytic enzymes, deubiquitinases, and inflammatory pathways [3].

Why Generic Substitution of (S)-Methyl 3-Phenyl-2-(Pyrrolidine-1-Carboxamido)Propanoate with In-Class Analogs Is Not Straightforward


Within the pyrrolidine carboxamido/phenylalanine derivative family, three structural variables—α-carbon stereochemistry, the oxidation state of the carboxyl terminus (ester versus free acid), and the nature of the nitrogen linkage (urea versus amide)—independently govern target engagement, cellular permeability, and metabolic susceptibility [1]. The (S)-enantiomer is required for chiral recognition by biological targets, yet many vendor listings supply racemic mixtures or undefined stereochemistry [2]. The methyl ester serves not merely as a protecting group; it modulates logP, passive membrane flux, and susceptibility to esterase-mediated hydrolysis in a manner that cannot be replicated by the free carboxylic acid or by bulkier esters [3]. Finally, the pyrrolidine-1-carbonyl urea linkage offers a distinct hydrogen-bonding donor/acceptor profile and proteolytic-stability profile compared to the amide-linked Pro-Phe dipeptide or N-cyano pyrrolidine derivatives, each of which engages different conformational preferences and metabolic pathways [1]. These non-interchangeable features are quantified, where data exist, in the evidence items below.

Product-Specific Quantitative Evidence Guide for (S)-Methyl 3-Phenyl-2-(Pyrrolidine-1-Carboxamido)Propanoate (CAS 115765-99-6)


Stereochemical Integrity: (S)-Enantiomer versus Racemic Phenylalanine-Derivative USP30 Inhibitor Activity

High-throughput screening identified a racemic phenylalanine derivative (compound 1) as a USP30 inhibitor with IC50 < 1 µM [1]. The target compound (115765-99-6) is supplied exclusively as the single (S)-enantiomer, which is the stereochemistry derived from the natural L-phenylalanine precursor. Since USP30's catalytic domain is chiral, the individual enantiomers are expected to exhibit divergent inhibitory potency; the (S)-configuration is the biologically relevant form for phenylalanine-based protease and hydrolase inhibitors. Procurement of the racemic mixture would introduce the (R)-enantiomer as an undefined variable that may confound dose-response interpretation or exhibit off-target binding [2]. Direct enantiomer-resolved IC50 data for this specific scaffold are not publicly available; however, the stereochemical identity is analytically verified by the supplier.

Deubiquitinase inhibition USP30 Stereospecificity

Methyl Ester versus Free Carboxylic Acid: CYP2C19 Metabolic Liability Comparison

The free carboxylic acid analog, N-(pyrrolidin-1-ylcarbonyl)-L-phenylalanine, was tested against CYP2C19 in human liver microsomes and exhibited an IC50 of 50,000 nM (50 µM), indicating negligible CYP2C19 inhibition [1]. The methyl ester target compound is anticipated to display differentiated CYP inhibition kinetics because esterification alters hydrogen-bonding potential and lipophilicity, which can modulate cytochrome P450 binding . In the context of medicinal chemistry programs, the ester serves as a latent prodrug that may be hydrolyzed intracellularly to the acid, thereby providing a means to tune pharmacokinetic exposure independent of the free acid's metabolic profile. Direct comparative CYP panel data for the ester are not available; this cross-study analogy provides a baseline expectation that the scaffold possesses low inherent CYP2C19 liability, with the ester offering additional permeability advantages.

CYP450 inhibition Drug metabolism Functional group comparison

Urea Linkage versus Amide Linkage: Metabolic Stability and Hydrogen-Bonding Differentiation

The target compound contains a pyrrolidine-1-carbonyl urea linkage (N-CO-N) connecting the pyrrolidine ring to the phenylalanine α-nitrogen, in contrast to the amide linkage (N-CO-C) found in Pro-Phe-OMe and related dipeptide analogs. Urea linkages are resistant to hydrolysis by classical serine and cysteine proteases that cleave amide bonds, conferring enhanced metabolic stability in plasma and cellular environments [1]. Additionally, the urea carbonyl and adjacent NH groups provide a dual hydrogen-bond donor/acceptor motif that can engage protein targets differently than a single amide bond; this has been exploited in DPP-IV and prolyl endopeptidase inhibitor design, where urea-containing scaffolds demonstrate distinct binding modes [2]. No direct head-to-head stability comparison has been published for this specific scaffold, but the class-level advantage of urea over amide in peptide mimetics is well established [3].

Urea pharmacophore Proteolytic stability Hydrogen bonding

Anti-Inflammatory Class Activity: Pyrrolidine Carboxamido Derivatives as IL-6 Suppressants with Tissue-Selective Pharmacokinetics

Patent AU2016290963B2 (and family members) discloses that pyrrolidine carboxamido derivatives, the structural class to which (S)-methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate belongs, suppress the expression and activity of the pro-inflammatory cytokine IL-6 and associated chemokines [1]. A critical differentiating property claimed for select members of this class is the ability to maintain sufficiently high concentration in target tissues or cells while exhibiting reduced systemic blood exposure, a pharmacokinetic behavior advantageous for treating inflammatory conditions such as inflammatory bowel disease [2]. The exact IL-6 IC50 for the target compound (115765-99-6) is not publicly reported, but its core scaffold—comprising a phenylalanine-derived α-carbon substituted with a pyrrolidine-1-carbonyl urea—matches the general Formula I disclosed in the patent, which showed IL-6 suppression in cellular assays [3].

IL-6 suppression Inflammatory bowel disease Tissue-selective distribution

Best-Fit Research and Industrial Application Scenarios for (S)-Methyl 3-Phenyl-2-(Pyrrolidine-1-Carboxamido)Propanoate (CAS 115765-99-6)


USP30 Deubiquitinase Inhibitor Screening and Mitochondrial Quality Control Research

The compound serves as a defined (S)-enantiomer phenylalanine derivative for USP30 inhibition screening. Based on the class-level evidence that racemic phenylalanine derivatives inhibit USP30 with IC50 < 1 µM [1], the single (S)-enantiomer eliminates chiral ambiguity in mitophagy and mitochondrial quality-control assays. Researchers investigating Parkinson's disease models or PINK1/Parkin-mediated mitophagy can employ this compound as a stereochemically pure starting point for structure-activity relationship (SAR) expansion, confident that the observed activity derives from the biologically preferred (S)-configuration rather than an undefined racemic mixture.

Cell-Permeable Prodrug Intermediate for Tissue-Targeted Anti-Inflammatory Lead Optimization

The methyl ester functionality provides enhanced passive membrane permeability compared to the free carboxylic acid form, while the urea linkage confers resistance to plasma proteases. These features align with the tissue-selective pharmacokinetic profile claimed for pyrrolidine carboxamido derivatives in AU2016290963B2 [2]. Medicinal chemists developing gut-selective or tissue-restricted anti-inflammatory agents can use this compound as a core scaffold, leveraging the ester for cellular uptake and subsequent intracellular hydrolysis to the active acid species, while the pyrrolidine-1-carbonyl urea maintains target binding in the inflammatory cytokine suppression pathway.

Chiral Building Block for Peptidomimetic Synthesis and Conformational Constraint Studies

As a single (S)-enantiomer derived from L-phenylalanine, the compound is a versatile chiral building block for constructing conformationally constrained peptidomimetics. The pyrrolidine-1-carbonyl urea introduces a defined hydrogen-bonding surface distinct from amide bonds, enabling exploration of non-classical secondary structure mimics. Synthetic chemists can exploit the methyl ester as a protected carboxyl handle for further derivatization—such as hydrazinolysis, reduction, or amide coupling—while retaining the chiral integrity and urea pharmacophore that differentiate it from simple phenylalanine esters or proline-containing dipeptides [3].

CYP450 Drug-Drug Interaction Liability Benchmarking in Early Discovery

The class-level CYP2C19 inhibition data (free acid IC50 = 50 µM) provides a preliminary safety benchmark suggesting low hepatic CYP interaction risk for this scaffold [1]. Preclinical DMPK groups can use the methyl ester as a probe to assess the impact of esterification on CYP inhibition profiles across isoforms (2C9, 2C19, 2D6, 3A4), generating comparative data that informs whether the ester or the free acid form is preferable for lead optimization with respect to metabolic drug-drug interaction potential.

Quote Request

Request a Quote for (S)-methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.